1,1,1-Trifluoro-2,2-diphenylpropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

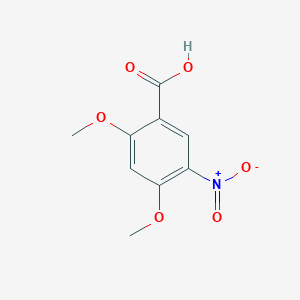

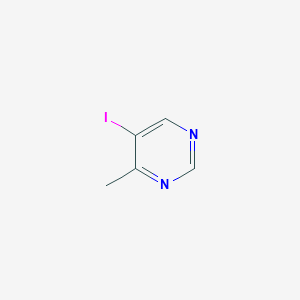

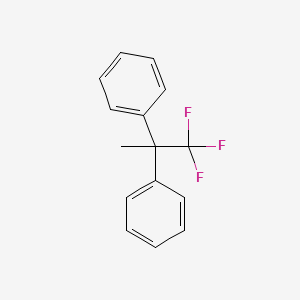

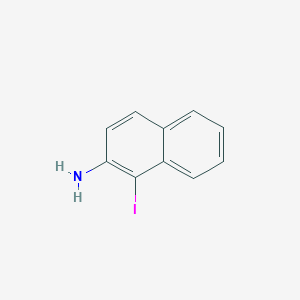

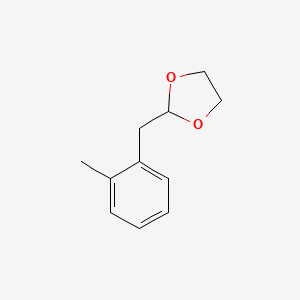

1,1,1-Trifluoro-2,2-diphenylpropane (TFDPP) is a colorless, crystalline solid that belongs to the class of fluorinated aromatic hydrocarbons. It contains a total of 32 bonds, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2,2-diphenylpropane consists of 13 Hydrogen atoms, 15 Carbon atoms, and 3 Fluorine atoms, making a total of 31 atoms . It contains 32 bonds in total, including 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .科学的研究の応用

Chemoselective Fluorination

The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, including transformations related to diphenylpropane derivatives, showcases the utility in synthesizing fluorinated organic compounds. These reactions are practical for aqueous media and demonstrate significant synthetic utility through gram-scale reactions and further transformations, emphasizing their importance in organic synthesis and material science applications (Tang et al., 2019).

Electron Affinity and Molecular Doping

Research into the high electron affinity molecular dopant F6‐TCNNQ for hole‐transport materials points towards the application of fluorinated compounds in organic electronics. This study showcases the influence of electron affinity on the effectiveness of p-doping in materials, underlining the role of such compounds in enhancing electronic device performance (Zhang & Kahn, 2018).

Microwave-Assisted Fluorofunctionalization

The microwave-assisted fluorofunctionalization of phenyl substituted alkenes using selectfluor demonstrates a rapid and efficient method for adding fluorine-containing groups to alkenes. This method's regioselectivity and high yields emphasize its potential in synthesizing fluorinated analogs of pharmaceuticals and agrochemicals, thus contributing significantly to medicinal chemistry and agriculture (Kumar et al., 2013).

Synthesis of Fluorinated Ethanes and Cyclopropanes

The one-pot synthesis of 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes from arenes and fluorinated hemiacetals demonstrates a clean, convenient, and solvent-free method. This synthesis is indicative of the compound's versatility in organic chemistry, particularly in the context of creating fluorinated analogs of DDT for potential applications in material science and organic synthesis (Prakash et al., 2011).

Catalysis and Chiral Synthesis

The preparation of chiral perfluoroalkyl- and tris(perfluoroalkyl)silyl-derivatized analogs of MOP ligands from optically active binaphthyl and their use in palladium-catalyzed asymmetric substitution underscores the role of fluorinated compounds in catalysis and asymmetric synthesis. This application is particularly relevant in developing pharmaceuticals and fine chemicals, where chiral molecules play a critical role (Maillard et al., 2002).

特性

IUPAC Name |

(1,1,1-trifluoro-2-phenylpropan-2-yl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3/c1-14(15(16,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLSCVAPEFKLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546988 |

Source

|

| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-2,2-diphenylpropane | |

CAS RN |

112754-65-1 |

Source

|

| Record name | 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)